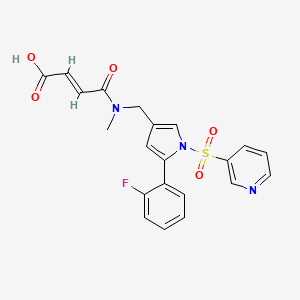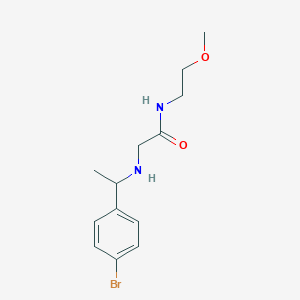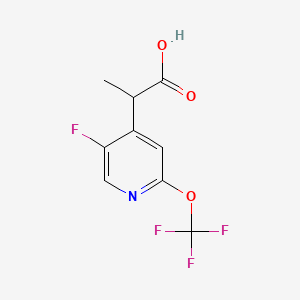
(R)-1-(3-Bromopyridin-2-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(3-Bromopyridin-2-yl)ethan-1-ol is a chiral compound that features a bromine atom attached to a pyridine ring, with an ethan-1-ol group at the 1-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Bromopyridin-2-yl)ethan-1-ol typically involves the bromination of a pyridine derivative followed by the introduction of the ethan-1-ol group. One common method involves the bromination of 2-ethylpyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions to yield 3-bromo-2-ethylpyridine. This intermediate is then subjected to asymmetric reduction using a chiral catalyst to obtain the desired ®-1-(3-Bromopyridin-2-yl)ethan-1-ol.
Industrial Production Methods
Industrial production of ®-1-(3-Bromopyridin-2-yl)ethan-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of recyclable catalysts and green chemistry principles can make the process more sustainable.
化学反応の分析
Types of Reactions
®-1-(3-Bromopyridin-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding pyridine derivative without the bromine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: 3-Bromopyridine-2-carboxylic acid
Reduction: 2-Ethylpyridine
Substitution: 3-Aminopyridine-2-yl ethan-1-ol
科学的研究の応用
®-1-(3-Bromopyridin-2-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of ®-1-(3-Bromopyridin-2-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites. The bromine atom and the ethan-1-ol group can interact with the target molecule through hydrogen bonding, van der Waals forces, and other non-covalent interactions, leading to the desired biological effect.
類似化合物との比較
Similar Compounds
- 1-(Pyridin-3-yl)ethanone
- 1-(4-Chloropyridin-3-yl)ethanone
- 1-(5-Bromo-6-(trifluoromethyl)pyridin-3-yl)ethanone
Uniqueness
®-1-(3-Bromopyridin-2-yl)ethan-1-ol is unique due to its chiral nature and the presence of both a bromine atom and an ethan-1-ol group. This combination of features allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis. Additionally, its structural properties enable it to interact with biological targets in a specific manner, making it valuable in drug discovery and development.
特性
分子式 |
C7H8BrNO |
|---|---|
分子量 |
202.05 g/mol |
IUPAC名 |
(1R)-1-(3-bromopyridin-2-yl)ethanol |
InChI |
InChI=1S/C7H8BrNO/c1-5(10)7-6(8)3-2-4-9-7/h2-5,10H,1H3/t5-/m1/s1 |
InChIキー |
XEBDEXIOOONSJK-RXMQYKEDSA-N |
異性体SMILES |
C[C@H](C1=C(C=CC=N1)Br)O |
正規SMILES |
CC(C1=C(C=CC=N1)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-{[5-(dimethylsulfamoyl)furan-2-yl]methoxy}phenyl)-2-(methylsulfanyl)acetamide](/img/structure/B14899010.png)

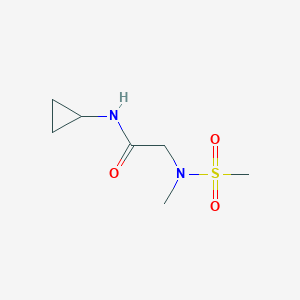
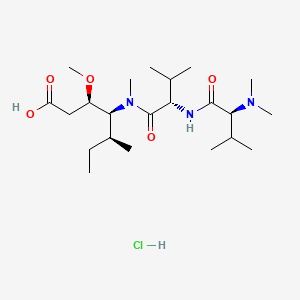

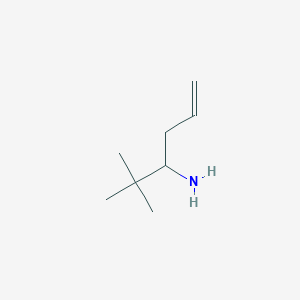
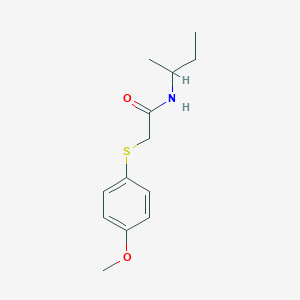
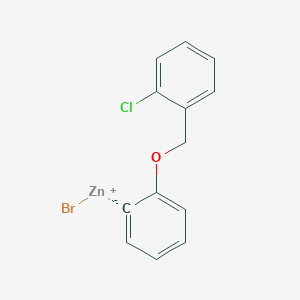
![4,9,14-Trimethyl-4,9,14-triazatetracyclo[10.3.0.02,6.07,11]pentadeca-1,6,11-triene-3,5,8,10,13,15-hexone](/img/structure/B14899059.png)
